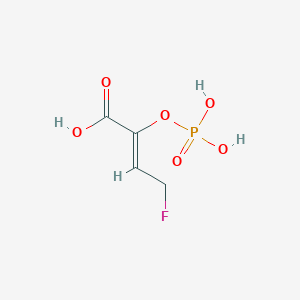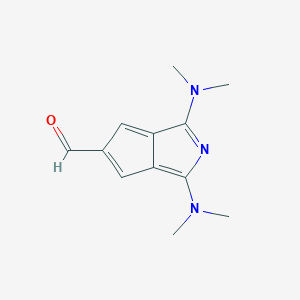
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde, also known as DAP, is a fluorescent molecule that has been extensively studied due to its unique chemical and optical properties. The compound has a rigid structure, making it useful for studying molecular interactions.
作用機序
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- works by binding to specific molecules and emitting a fluorescent signal when excited by light. The fluorescence signal can be used to detect the presence of the target molecule and to study its interactions with other molecules.
Biochemical and Physiological Effects
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in live-cell imaging studies to study cellular processes such as endocytosis, exocytosis, and membrane trafficking. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has also been used to study protein-protein interactions and enzyme activity.
実験室実験の利点と制限
One of the main advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection of target molecules. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is its relatively low photostability, which can limit the duration of imaging experiments.
将来の方向性
There are several future directions for the use of 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- in scientific research. One area of interest is the development of new 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- derivatives with improved photostability and fluorescence properties. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- could also be used in combination with other fluorescent probes to study multiple targets simultaneously. Additionally, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- could be used in drug discovery to screen for compounds that interact with specific molecular targets.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- is a versatile fluorescent molecule that has been extensively studied in scientific research. Its unique chemical and optical properties make it useful for studying molecular interactions, protein-ligand binding, and enzyme activity. While there are some limitations to its use, 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has great potential for future applications in drug discovery and imaging studies.
合成法
The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- involves the reaction of pentafluorobenzene with 1,3-bis(dimethylamino)-2-chloropropane in the presence of a palladium catalyst. The resulting product is then oxidized to form 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde-. This synthesis method has been well-established and has been used in many studies.
科学的研究の応用
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to study molecular interactions, protein-ligand binding, and enzyme activity. 2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- has also been used in imaging studies to visualize cellular components and to study cell signaling pathways.
特性
CAS番号 |
113035-25-9 |
|---|---|
製品名 |
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- |
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC名 |
1,3-bis(dimethylamino)cyclopenta[c]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C12H15N3O/c1-14(2)11-9-5-8(7-16)6-10(9)12(13-11)15(3)4/h5-7H,1-4H3 |
InChIキー |
BVYFOOLOMFCRML-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C=C(C=C2C(=N1)N(C)C)C=O |
正規SMILES |
CN(C)C1=C2C=C(C=C2C(=N1)N(C)C)C=O |
その他のCAS番号 |
113035-25-9 |
同義語 |
2-Azapentalene, 1,3-bis(dimethylamino)-5-carboxaldehyde- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






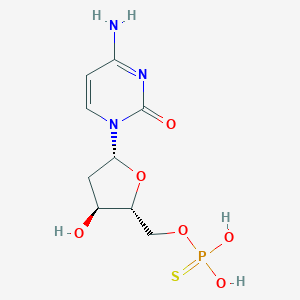
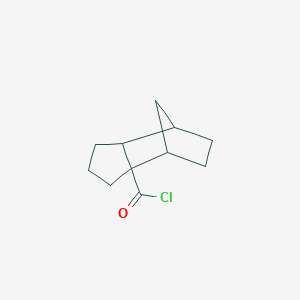
![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)
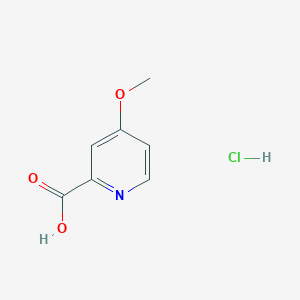
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

